molecular formula C30H50O4 B8003703 Oleanolic acid hydrate

Oleanolic acid hydrate

Cat. No. B8003703
M. Wt: 474.7 g/mol
InChI Key: GCHXFNUDFIZZHJ-RLFONNADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanolic acid hydrate is a useful research compound. Its molecular formula is C30H50O4 and its molecular weight is 474.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Widespread Biological Activity and Therapeutic Potential : Oleanolic acid is a ubiquitous triterpenoid with significant pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer properties (Pollier & Goossens, 2012). It is also being explored for its potential in treating various diseases, including its use in anticancer chemotherapies (Liu, 2005).

  • Multifactorial Mechanisms in Disease Management : Oleanolic acid demonstrates effectiveness against dyslipidemia, diabetes, metabolic syndrome, and various types of cancer. Its therapeutic actions involve enhancing insulin response, preserving β-cells functionality, and protecting against diabetes complications. It also possesses antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, anti-atherosclerotic activities, and more (Castellano, Ramos‐Romero, & Perona, 2022).

  • Chemical Modifications for Enhanced Efficacy : Research has focused on modifying oleanolic acid to create more effective and water-soluble derivatives, which could improve its bioavailability and potency. Some of these derivatives are being tested in clinical trials for their therapeutic potential in chronic diseases (Ayeleso, Matumba, & Mukwevho, 2017).

  • Role in Cancer Prevention and Therapy : Oleanolic acid and its derivatives modulate multiple signaling pathways in tumor cells, showing potent antiangiogenic and antitumor activities. Some synthetic derivatives of oleanolic acid are currently under evaluation in clinical trials for cancer treatment (Shanmugam, Dai, Kumar, Tan, Sethi, & Bishayee, 2014).

  • Cosmetic Applications for Skin Health : Oleanolic acid has been developed into polymeric micelle formulations for cosmetic applications, particularly for reducing wrinkles. Studies show that these formulations are stable and effective in alleviating wrinkles in humans (An, Yang, Park, Koo, Shin, Lee, & Cho, 2020).

  • Advancements in Nanoparticle Formulation : Nanoparticulate drug delivery systems have been developed to enhance the solubility, stability, and bioavailability of oleanolic acid, paving the way for its broader clinical applications (Chen, Zhong, Tan, Wang, & Wang, 2011).

  • Molecular Mechanisms and Therapeutic Properties : Oleanolic acid and its derivatives have shown significant results in treating and preventing type 2 diabetes and associated complications. Studies reveal their ability to improve insulin signaling, reduce oxidative stress, and decrease inflammation through various molecular mechanisms (Camer, Yu, Szabo, & Huang, 2014).

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20-,21-,22+,23-,27-,28+,29+,30-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXFNUDFIZZHJ-RLFONNADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleanolic acid hydrate
Reactant of Route 2
Oleanolic acid hydrate
Reactant of Route 3
Oleanolic acid hydrate
Reactant of Route 4
Oleanolic acid hydrate
Reactant of Route 5
Oleanolic acid hydrate
Reactant of Route 6
Oleanolic acid hydrate

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